Cytotoxicity Against HepG‑2 Hepatocellular Carcinoma Cells – p‑Nitro vs. p‑Chloro and p‑Fluoro Analogs
The p‑nitrophenyl maleanilic acid free ligand (L2) exhibits an IC₅₀ of 15.1 µg mL⁻¹ against HepG‑2 cells, which is 8.1‑fold more potent than the p‑chlorophenyl analog (L3, IC₅₀ = 123 µg mL⁻¹) and 4.0‑fold more potent than the p‑fluorophenyl analog (L4, IC₅₀ = 60.4 µg mL⁻¹) determined by MTT assay [1]. The authors attribute the superior activity of the nitro derivative to its greater electronegativity and the resulting decrease in HOMO–LUMO gap.
| Evidence Dimension | In vitro cytotoxicity IC₅₀ (µg mL⁻¹) against HepG‑2 cell line |
|---|---|
| Target Compound Data | 15.1 µg mL⁻¹ (p‑NO₂, L2) |
| Comparator Or Baseline | L3 (p‑Cl): 123 µg mL⁻¹; L4 (p‑F): 60.4 µg mL⁻¹ |
| Quantified Difference | 8.1‑fold lower IC₅₀ than p‑Cl; 4.0‑fold lower than p‑F |
| Conditions | MTT viability assay; concentration range 3.9–500 µg mL⁻¹; HepG‑2 cell line |
Why This Matters
For anticancer screening campaigns targeting hepatocellular carcinoma, selecting the para‑nitro derivative over the para‑chloro or para‑fluoro analog delivers an 8‑fold improvement in potency, directly reducing the amount of compound required for dose‑response studies.
- [1] Oraby, K.R.; Hassan, F.S.M.; Zayed, M.A.; Mohamed, A.E.; Abdellah, I.M. DFT, TD‑DFT and biological activity studies of some maleanilic acid derivatives ligands and their organometallic complexes. Indian J. Chem. A 2021, 60A, 1564–1573. Table 1. View Source
